3-(3-BOC-Aminophenyl)phenol
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Overview
Description
3-(3-BOC-Aminophenyl)phenol: is a chemical compound with the molecular formula C17H19NO3 It is a derivative of phenol, where the phenol ring is substituted with a tert-butoxycarbonyl (BOC) protected amino group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-BOC-Aminophenyl)phenol typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Formation of the Phenol: The protected amino compound is then subjected to a hydroxylation reaction to introduce the phenol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-(3-BOC-Aminophenyl)phenol can undergo various chemical reactions, including:
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate).
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Nitro, sulfonyl, and halogenated phenols.
Scientific Research Applications
Chemistry: 3-(3-BOC-Aminophenyl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its protected amino group allows for selective reactions at other positions on the phenyl ring.
Biology and Medicine: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and resins with specific properties. Its phenolic structure imparts desirable characteristics such as thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 3-(3-BOC-Aminophenyl)phenol depends on its specific application. In general, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The BOC-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with various molecular targets.
Comparison with Similar Compounds
2-(3-BOC-Aminophenyl)phenol: Similar structure but with the BOC-protected amino group at the ortho position.
4-(3-BOC-Aminophenyl)phenol: Similar structure but with the BOC-protected amino group at the para position.
Uniqueness: 3-(3-BOC-Aminophenyl)phenol is unique due to the position of the BOC-protected amino group, which can influence its reactivity and interactions with other molecules. The meta position provides distinct steric and electronic properties compared to the ortho and para positions, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[3-(3-hydroxyphenyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-8-4-6-12(10-14)13-7-5-9-15(19)11-13/h4-11,19H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVUCGCQOUQKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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